Diethyl(2-sulfanylethyl)azanium;chloride
Description
Diethyl(2-sulfanylethyl)azanium;chloride (IUPAC name: diethyl(2-sulfanylethyl)azanium chloride), also known as diethylaminoethanethiol hydrochloride or diethyl(2-mercaptoethyl)ammonium chloride, is a quaternary ammonium compound with the molecular formula C₆H₁₆NS⁺·Cl⁻ . It consists of a diethylamino group bonded to an ethylthiol moiety, with a chloride counterion. Its molecular structure distinguishes it from other azanium chlorides, particularly in terms of solubility, stability, and biological activity.
Properties
CAS No. |
185463-71-2 |
|---|---|
Molecular Formula |
C6H16ClNS |
Molecular Weight |
169.72 g/mol |
IUPAC Name |
diethyl(2-sulfanylethyl)azanium;chloride |
InChI |
InChI=1S/C6H15NS.ClH/c1-3-7(4-2)5-6-8;/h8H,3-6H2,1-2H3;1H |
InChI Key |
QAXLTZBBDSDRPW-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCS.[Cl-] |
Canonical SMILES |
CC[NH+](CC)CCS.[Cl-] |
Other CAS No. |
1942-52-5 |
Pictograms |
Irritant |
Synonyms |
2-DIETHYLAMINO ETHANETHIOL HCL |
Origin of Product |
United States |
Comparison with Similar Compounds
Choline Chloride
Structure: (2-Hydroxyethyl)trimethylazanium chloride (C₅H₁₄NO⁺·Cl⁻) . Key Differences:
- Functional Group : Choline chloride features a hydroxyl (-OH) group instead of a thiol (-SH), making it more polar and less reactive toward oxidation.
- Applications : Primarily used as a nutrient supplement in animal feed and a precursor for acetylcholine synthesis. Its hydroxyl group enhances water solubility, making it suitable for biological systems .
- Toxicity : Generally recognized as safe (GRAS) in regulated doses, unlike thiol-containing compounds, which may require stricter handling .
| Property | Diethyl(2-sulfanylethyl)azanium;chloride | Choline Chloride |
|---|---|---|
| Functional Group | -SH | -OH |
| Solubility in Water | Moderate (thiol reduces polarity) | High |
| Primary Use | Chemical synthesis, ligand chemistry | Animal feed, neurotransmission |
| Reactivity | Oxidizes to disulfides | Stable in aqueous media |
Benzethonium Chloride
Structure: Benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium chloride (C₂₇H₄₂NO₂⁺·Cl⁻) . Key Differences:
- Substituents : Benzethonium has a bulky aromatic benzyl group and a long alkyl chain, enhancing its lipophilicity and surfactant properties.
- Applications : Widely used as an antimicrobial agent in disinfectants and preservatives due to its ability to disrupt microbial membranes .
- Toxicity: Higher toxicity compared to simpler azanium chlorides, limiting its use to non-ingestible products.
| Property | This compound | Benzethonium Chloride |
|---|---|---|
| Molecular Complexity | Simple (diethyl + thiol) | Complex (aromatic + alkyl) |
| Lipophilicity | Moderate | High |
| Primary Use | Chemical intermediates | Antimicrobials |
Acetylcholine Chloride
Structure: 2-Acetyloxyethyl(trimethyl)azanium chloride (C₇H₁₆NO₂⁺·Cl⁻) . Key Differences:
- Functional Group : Contains an acetyloxy (-OCOCH₃) group, enabling hydrolysis to choline in biological systems.
- Applications : Critical in neurotransmission; used medically to treat conditions like glaucoma and ileus .
- Stability : Susceptible to enzymatic hydrolysis, unlike the more stable thiol-based compound.
| Property | This compound | Acetylcholine Chloride |
|---|---|---|
| Bioactivity | Limited | High (neurotransmitter) |
| Stability in Water | Stable | Hydrolyzes rapidly |
| Synthetic Utility | Ligand, reducing agent | Pharmaceutical precursor |
Benzoxonium Chloride
Structure: Benzyl-dodecyl-bis(2-hydroxyethyl)azanium chloride (C₂₃H₄₂NO₂⁺·Cl⁻) . Key Differences:
- Substituents : Combines a benzyl group with two hydroxyethyl chains , enhancing surfactant properties.
- Applications : Used in antiseptic formulations for topical use, leveraging its dual hydrophilic-lipophilic balance .
| Property | This compound | Benzoxonium Chloride |
|---|---|---|
| Hydrophilic Groups | Thiol (-SH) | Hydroxyethyl (-OH) |
| Primary Use | Chemical synthesis | Topical antiseptics |
Physicochemical and Functional Contrasts
- Reactivity : The thiol group in this compound enables nucleophilic substitution and metal coordination, unlike the hydroxyl or acetyloxy groups in choline and acetylcholine derivatives .
- Solubility : Thiols reduce overall polarity compared to hydroxylated analogs, affecting solubility in aqueous vs. organic phases .
- Thermal Stability : Quaternary ammonium salts with aromatic or bulky substituents (e.g., benzethonium) exhibit higher thermal stability due to reduced molecular mobility .
Industrial and Research Implications
- This compound is niche in applications requiring thiol-mediated reactions, such as polymer crosslinking or nanoparticle synthesis.
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